Folitixorin calcium, (6S)- Folitixorin calcium, (6S)- Folitixorin calcium, (6S)- is the calcium salt of the substrate used by the enzyme methylenetetrahydrofolate reductase (MTHFR) to generate 5-methyltetrahydrofolate (5-MTHF, or levomefolic acid).
Brand Name: Vulcanchem
CAS No.: 815587-59-8
VCID: VC0528320
InChI: InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1
SMILES: O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2]
Molecular Formula: C20H21CaN7O6
Molecular Weight: 495.5 g/mol

Folitixorin calcium, (6S)-

CAS No.: 815587-59-8

Cat. No.: VC0528320

Molecular Formula: C20H21CaN7O6

Molecular Weight: 495.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Folitixorin calcium, (6S)- - 815587-59-8

Specification

CAS No. 815587-59-8
Molecular Formula C20H21CaN7O6
Molecular Weight 495.5 g/mol
IUPAC Name calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1
Standard InChI Key AKUPTUNGFOADRT-QNTKWALQSA-L
Isomeric SMILES C1[C@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
SMILES O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2]
Canonical SMILES C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Folitixorin calcium, (6S)- is a calcium salt form of the biologically active compound folitixorin. It belongs to the folate family and has specific stereochemistry at the 6-position, denoted by the (6S)- designation, which is crucial for its biological activity.

Molecular Characteristics

The compound possesses a complex heterocyclic structure with defined stereochemistry. Its pteridine ring system forms the core structure, with specific functional groups that contribute to its biological activity.

PropertyValue
Chemical FormulaC20H21CaN7O6
Molecular Weight495.502 g/mol
CAS Number815587-59-8
StereochemistryAbsolute
Defined Stereocenters2 of 2
Charge0
SMILES[Ca++].NC1=NC(=O)C2=C(NC[C@H]3CN(CN23)C4=CC=C(C=C4)C(=O)NC@@HC([O-])=O)N1
InChIKeyAKUPTUNGFOADRT-QNTKWALQSA-L

Table 1: Physicochemical properties of Folitixorin calcium, (6S)-

Structural Characteristics

The compound features a pteridine ring system fused with an imidazole moiety, creating a complex heterocyclic structure. The calcium ion forms a salt with the carboxylate groups of the molecule. Its full chemical name is calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate . This precise stereochemistry is critical for its biological functions, particularly its interactions with target enzymes.

Biochemical Role and Mechanism of Action

Folitixorin calcium, (6S)- plays significant roles in several crucial biochemical pathways, particularly those involving one-carbon metabolism and DNA synthesis.

Enzymatic Interactions

The compound serves as a substrate for the enzyme methylenetetrahydrofolate reductase, which catalyzes its conversion to 5-methyltetrahydrofolate . This reaction is a pivotal step in folate metabolism and has implications for homocysteine metabolism, methionine synthesis, and ultimately DNA methylation patterns.

Role in DNA Synthesis

One of the primary functions of Folitixorin calcium, (6S)- is its role as a cofactor for thymidylate synthase, an enzyme essential for DNA synthesis. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical nucleotide required for DNA replication and repair. The compound facilitates this conversion, making it indispensable for cellular proliferation and genetic material maintenance.

Mechanism in Cancer Therapy

In cancer treatment, particularly when used alongside 5-fluorouracil (5-FU), Folitixorin calcium, (6S)- enhances cytotoxic effects through a specific mechanism. It forms a ternary complex with thymidylate synthase and 5-FU metabolites, effectively inhibiting the enzyme's activity. This disruption in DNA synthesis selectively affects rapidly dividing cells, such as cancer cells, leading to their death through mechanisms involving cell cycle arrest and apoptosis.

Medical Applications

The unique biochemical properties of Folitixorin calcium, (6S)- have positioned it as a valuable agent in several medical applications, primarily in oncology.

Oncological Applications

Folitixorin calcium, (6S)- has demonstrated considerable potential in cancer treatment regimens, particularly for colorectal and pancreatic cancers.

Metastatic Colorectal Cancer

Clinical trials have shown promising results when Folitixorin calcium, (6S)- is combined with 5-fluorouracil in treating metastatic colorectal cancer. The combination therapy has demonstrated improved patient outcomes compared to conventional treatments alone. The synergistic effect between these compounds enhances the cytotoxic impact on cancer cells while potentially reducing the required dosage of chemotherapeutic agents, which may decrease associated side effects.

Advanced Pancreatic Cancer

The compound has received orphan drug status for pancreatic cancer treatment in both the United States and European Union, highlighting its potential significance in addressing this particularly aggressive form of cancer. Phase II clinical trials have explored its efficacy as part of combination therapy regimens for advanced pancreatic cancer. These studies aim to determine optimal dosing strategies and evaluate long-term outcomes in patient populations with limited treatment options.

Clinical Data and Research Findings

Research involving Folitixorin calcium, (6S)- has produced significant findings regarding its efficacy and applications. Studies have demonstrated its ability to enhance the effects of standard chemotherapy agents, potentially increasing treatment effectiveness while minimizing toxicity.

Cancer TypeTrial PhaseCombination TherapyKey Outcomes
Colorectal CancerIIIWith 5-fluorouracilImproved response rates and survival metrics
Pancreatic CancerIIWith standard chemotherapy regimensDemonstrated potential efficacy, granted orphan drug status
Other Solid TumorsI/IIVarious combinationsPreliminary safety and dosing data established

Pharmacological Properties

Understanding the pharmacological profile of Folitixorin calcium, (6S)- is essential for its clinical application and optimization of therapeutic protocols.

Pharmacokinetics

The compound exhibits specific absorption, distribution, metabolism, and excretion patterns that influence its bioavailability and efficacy. As a calcium salt, it demonstrates improved stability compared to some other folate derivatives, which contributes to its pharmaceutical utility. The specific stereochemistry at the 6-position affects its interactions with target enzymes and receptors, creating a distinct pharmacological profile.

Comparison with Other Isomers

Folitixorin exists in different stereoisomeric forms, with the (6S)- and (6R)- isomers being the most significant from a pharmacological perspective.

Stereochemical Comparison

The stereochemistry at the 6-position significantly influences the biological activity of the compound. The (6S)- isomer demonstrates specific binding characteristics with target enzymes that differ from those of the (6R)- isomer . These differences in molecular recognition translate to variations in biological activity and therapeutic potential.

Property(6S)- Isomer(6R)- Isomer
CAS Number815587-59-81148151-21-6
Enzymatic AffinityHigher affinity for specific target enzymesDifferent enzyme interaction profile
Clinical ApplicationsPrimary focus on colorectal and pancreatic cancersMay have distinct therapeutic applications
Research StatusMore extensively studied in clinical settingsEmerging area of investigation

Table 3: Comparative analysis of Folitixorin calcium isomers

Therapeutic Implications of Isomeric Differences

The distinct properties of these isomers have important implications for therapeutic applications. The (6S)- isomer's specific interaction with methylenetetrahydrofolate reductase and thymidylate synthase makes it particularly valuable in cancer treatment protocols. Research continues to elucidate the full spectrum of differences between these isomers and their respective clinical potentials.

Current Research and Future Directions

Research on Folitixorin calcium, (6S)- continues to evolve, with investigations exploring new applications and optimization of existing protocols.

Emerging Applications

Beyond its established role in colorectal and pancreatic cancer treatment, researchers are investigating the potential utility of Folitixorin calcium, (6S)- in other oncological contexts. Studies exploring its application in hematological malignancies, including acute myeloid leukemia, represent an expanding frontier in its clinical development. Additionally, its role in modulating folate metabolism suggests potential applications in conditions characterized by disruptions in one-carbon metabolism.

Optimization of Therapeutic Protocols

Ongoing research focuses on determining optimal dosing strategies, combination regimens, and patient selection criteria to maximize therapeutic outcomes. The development of predictive biomarkers for treatment response represents a particularly promising area of investigation, potentially enabling more personalized treatment approaches.

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